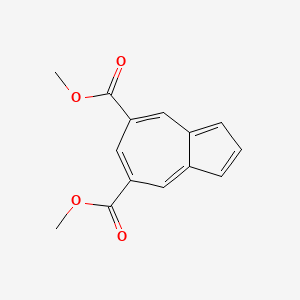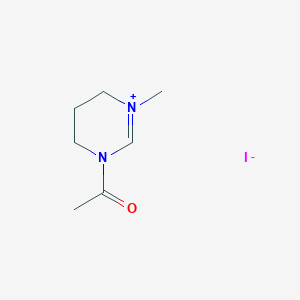
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with an acetyl group at the 3-position, a methyl group at the 1-position, and an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as calcium acetate in ethanol . The reaction is carried out under reflux conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: Another tetrahydropyrimidine derivative with similar biological activities.
5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: A related compound with additional functional groups that enhance its pharmacological properties.
Uniqueness
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide ion makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
特性
| 112547-09-8 | |
分子式 |
C7H13IN2O |
分子量 |
268.10 g/mol |
IUPAC名 |
1-(3-methyl-5,6-dihydro-4H-pyrimidin-3-ium-1-yl)ethanone;iodide |
InChI |
InChI=1S/C7H13N2O.HI/c1-7(10)9-5-3-4-8(2)6-9;/h6H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
JVECNXKRNBXRCO-UHFFFAOYSA-M |
正規SMILES |
CC(=O)N1CCC[N+](=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
![[(1-Phenylpropan-2-yl)amino]methanol](/img/no-structure.png)
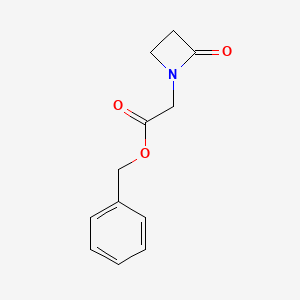
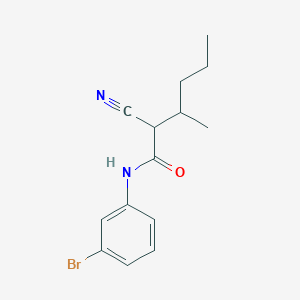


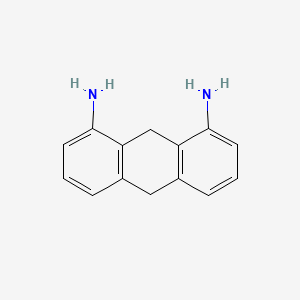

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
